Bienvenue dans la boutique en ligne BenchChem!

4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine

Anti-obesity Adipogenesis Metabolic syndrome

4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine (DPVP; CAS 223386-36-5, also known as 3′,5′-dimethoxy-4-stilbazole) is a synthetic trans-stilbazole belonging to the resveratrol analog class. It features a 4-pyridyl moiety in place of the 4′-hydroxyphenyl ring of resveratrol and retains the 3,5-dimethoxy substitution on the A-ring.

Molecular Formula C15H15NO2
Molecular Weight 241.29
CAS No. 223386-36-5
Cat. No. B560423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine
CAS223386-36-5
Synonyms4-[2-(3,5-Dimethoxyphenyl)-vinyl]pyridine
Molecular FormulaC15H15NO2
Molecular Weight241.29
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C=CC2=CC=NC=C2)OC
InChIInChI=1S/C15H15NO2/c1-17-14-9-13(10-15(11-14)18-2)4-3-12-5-7-16-8-6-12/h3-11H,1-2H3
InChIKeyHXJQPOSPRKZPGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solidPurity:≥98% by NMR

4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine (DPVP, CAS 223386-36-5): A 4-Stilbazole Resveratrol Analog for Metabolic and Oncology Research Procurement


4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine (DPVP; CAS 223386-36-5, also known as 3′,5′-dimethoxy-4-stilbazole) is a synthetic trans-stilbazole belonging to the resveratrol analog class [1]. It features a 4-pyridyl moiety in place of the 4′-hydroxyphenyl ring of resveratrol and retains the 3,5-dimethoxy substitution on the A-ring. This structural design yields distinct physicochemical properties including calculated LogP 3.27 and topological polar surface area 31.35 Ų [2], and confers dual anti-adipogenic and cytochrome P450 inhibitory activities not replicated by the parent stilbenoid. The compound is commercially available from specialist suppliers at >98% purity (NMR) as a white to off-white solid, soluble in DMSO or methanol and insoluble in water [3].

Why Resveratrol or Simple Stilbenoids Cannot Substitute for DPVP (CAS 223386-36-5) in Adipogenesis or CYP450-Targeted Studies


Resveratrol, pterostilbene, and 3,5-dimethoxystilbene share the stilbenoid core but lack the 4-pyridine ring that defines DPVP as a 4-stilbazole. This single atom substitution (N for C–OH) fundamentally alters hydrogen-bonding capacity (HBD count: 0 vs. 3 for resveratrol), electronic distribution across the conjugated π-system, and molecular recognition at protein binding sites [1][2]. As a result, DPVP exhibits differentiated target engagement: it inhibits 3T3-L1 adipocyte differentiation with greater potency than resveratrol at concentrations below 25 µM [3], and displays a CYP1B1-over-CYP1A1 selectivity profile (IC50 0.46 µM vs. 1.10 µM) that is distinct from the promiscuous CYP inhibition pattern of resveratrol [2][4]. Procurement of resveratrol or generic stilbenoids will not recapitulate these dual anti-adipogenic and selective CYP1B1-inhibitory activities, making DPVP the compound of choice for studies requiring this specific pharmacological fingerprint.

DPVP (CAS 223386-36-5) Quantitative Differentiation Evidence Against Resveratrol-Class Comparators


Superior Anti-Adipogenic Potency of DPVP vs. Resveratrol in 3T3-L1 Adipocyte Differentiation (Head-to-Head Study)

In a direct comparative study using the 3T3-L1 murine preadipocyte model, DPVP inhibited adipocyte differentiation with an IC50 of 13.5 µM as measured by Oil Red O staining [1]. Resveratrol was tested in parallel under identical conditions and DPVP displayed higher activity at all concentrations below 25 µM, indicating a meaningful leftward shift in the concentration-response curve relative to the parent molecule [1]. The study further demonstrated that DPVP suppressed fatty acid synthase (FAS) protein expression, a key lipogenic enzyme, confirming mechanistic engagement beyond simple phenotypic readout [1].

Anti-obesity Adipogenesis Metabolic syndrome

DPVP Exhibits Potent CYP1A1 Inhibition (IC50 1.10 µM) Surpassing Resveratrol by 10- to 20-Fold

In a standardized ethoxyresorufin O-deethylation (EROD) assay using bicistronic bacterial membranes expressing human CYP1A1, DPVP inhibited enzymatic activity with an IC50 of 1.10 µM (1,100 nM) [1]. In contrast, resveratrol's reported IC50 for CYP1A1-mediated EROD activity ranges from 11 µM to 23 µM across independent studies [2]. This represents an approximately 10- to 20-fold greater inhibitory potency for DPVP. The assay conditions were comparable (EROD substrate, recombinant human CYP1A1), supporting cross-study quantitative comparison. DPVP also inhibited human CYP1B1 with an IC50 of 460 nM in the same assay platform, establishing it as a dual CYP1 family inhibitor with sub-micromolar activity against CYP1B1 [1].

Cytochrome P450 Xenobiotic metabolism Procarcinogen activation

CYP1B1-over-CYP1A1 Selectivity (2.4-Fold) Provides a Differentiated Pharmacological Profile vs. Resveratrol

When tested under identical assay conditions (bicistronic bacterial membranes expressing individual human CYP isoforms, EROD substrate), DPVP exhibited an IC50 of 460 nM against CYP1B1 and 1,100 nM against CYP1A1, yielding a 2.4-fold selectivity for CYP1B1 over CYP1A1 [1]. This contrasts with resveratrol, which is reported as a CYP1A1-selective inhibitor with weaker or variable CYP1B1 activity [2]. The ability of DPVP to achieve sub-micromolar inhibition of CYP1B1—an enzyme implicated in estrogen metabolism and carcinogenesis in hormone-responsive tissues—while maintaining lower activity against CYP1A1 offers a distinct pharmacological profile for target-specific chemical biology applications [1].

CYP1B1 Cancer chemoprevention Selectivity profiling

DPVP Lacks Hydrogen Bond Donors (HBD = 0) and Possesses Reduced TPSA vs. Resveratrol, Favoring Membrane Permeability

DPVP has zero hydrogen bond donors (HBD = 0), a topological polar surface area (TPSA) of 31.35 Ų, and a calculated LogP of 3.27 [1]. In contrast, resveratrol possesses three hydroxyl groups contributing three HBDs, a TPSA of 60.69 Ų, and a LogP of approximately 2.97–3.10 [2][3]. The reduction in HBD count and TPSA for DPVP predicts enhanced passive membrane permeability according to established drug-likeness criteria (Veber rules: TPSA < 140 Ų and HBD ≤ 5 are favorable; lower TPSA correlates with higher permeability). The replacement of the 4′-OH of resveratrol with a pyridine nitrogen eliminates a metabolic glucuronidation/sulfation site while maintaining hydrogen bond acceptor capacity, potentially improving metabolic stability [1].

Physicochemical properties Drug-likeness Membrane permeability

DPVP Suppresses Fatty Acid Synthase (FAS) Protein Expression in 3T3-L1 Adipocytes—A Mechanistic Differentiator from Resveratrol

Western blot analysis in the Hwang et al. (2013) study demonstrated that DPVP reduced fatty acid synthase (FAS) protein expression in differentiating 3T3-L1 adipocytes [1]. Simultaneous measurement of acetyl-CoA carboxylase (ACC) was also performed. While resveratrol is known to modulate lipid metabolism through SIRT1/AMPK pathways, the direct suppression of FAS protein levels by DPVP at concentrations correlating with its anti-adipogenic IC50 (13.5 µM) provides an additional mechanistic anchor linking phenotype to a specific lipogenic enzyme target [1]. The study's authors concluded that DPVP 'is considered to have greater potential as an anti-obesity substance' based on this combined phenotypic and target-engagement evidence [1]. Quantitative densitometry data were reported in the original publication, though exact fold-change values are not extractable from the abstract alone.

Lipogenesis Fatty acid synthase Metabolic regulation

DPVP Is Reported to Inhibit Prostate Cancer Cell Progression (Vendor Annotation; Primary Quantitative Source Not Publicly Confirmed)

Multiple reputable vendor product datasheets (AdipoGen, VWR, Fisher Scientific, Biomol) consistently annotate DPVP as an 'anticancer compound shown to inhibit progression of prostate cancer cells' . This annotation is listed alongside the empirically validated anti-adipogenic IC50 data, suggesting it derives from primary screening efforts, although the specific cell line(s), IC50 values, and experimental conditions are not publicly disclosed in an indexed peer-reviewed publication as of the search cut-off date. The prostate cancer activity claim is therefore classified as supporting evidence requiring independent verification. Resveratrol itself has documented anti-proliferative activity in prostate cancer cell lines (e.g., LNCaP, PC-3, DU145) with IC50 values typically in the 25–100 µM range, though direct head-to-head comparison data with DPVP in prostate cancer models are absent from the accessible literature.

Prostate cancer Oncology Anticancer

Optimal Research and Industrial Application Scenarios for DPVP (CAS 223386-36-5) Based on Quantitative Differentiation Evidence


Anti-Obesity Drug Discovery: Adipogenesis and Lipogenesis Screening Cascade

DPVP's validated IC50 of 13.5 µM in 3T3-L1 adipocyte differentiation (Oil Red O) and its concurrent suppression of FAS protein expression make it a superior starting point for anti-obesity phenotypic screening programs compared to resveratrol [1]. The compound can serve as a reference standard in adipogenesis assays, a scaffold for SAR expansion aiming to improve potency below 10 µM, or a tool compound to dissect FAS-dependent vs. FAS-independent anti-adipogenic mechanisms. Its improved physicochemical profile (HBD = 0, TPSA 31.35 Ų, LogP 3.27) supports cell permeability and reduces metabolic glucuronidation compared to resveratrol [2], making it more suitable for intracellular target engagement studies in adipocyte models.

CYP1B1-Selective Chemical Probe Development for Hormone-Dependent Cancer Research

With a CYP1B1 IC50 of 460 nM and a 2.4-fold selectivity over CYP1A1, DPVP is positioned as a scaffold for developing selective CYP1B1 inhibitors for breast, prostate, and endometrial cancer research [3]. CYP1B1 catalyzes the 4-hydroxylation of 17β-estradiol, generating a carcinogenic metabolite implicated in hormone-dependent tumor initiation. The sub-micromolar potency and defined selectivity window enable chemical biology experiments where CYP1B1 inhibition can be pharmacologically distinguished from CYP1A1 effects—something not achievable with resveratrol, which preferentially inhibits CYP1A1 [4]. Researchers can use DPVP at concentrations between 0.5 µM and 5 µM to achieve substantial CYP1B1 engagement while minimizing CYP1A1 inhibition.

Cytochrome P450-Mediated Procarcinogen Activation and Drug-Drug Interaction Studies

DPVP's potent CYP1A1 inhibition (IC50 1.10 µM) provides an approximately 10–20-fold improvement over resveratrol (IC50 11–23 µM) in blocking CYP1A1-mediated ethoxyresorufin O-deethylation [3][4]. This potency advantage allows researchers to use DPVP as a chemical inhibitor of CYP1A1-dependent procarcinogen activation (e.g., benzo[a]pyrene, 2-aminoanthracene) at lower experimental concentrations, reducing solvent toxicity artifacts and improving assay signal-to-noise ratios in Ames mutagenicity or Comet assay formats. Procurement of DPVP is therefore recommended for toxicology labs requiring a more potent CYP1A1 inhibitor than resveratrol for in vitro mechanism-of-action studies.

Pharmacokinetic and Formulation Feasibility Assessment for Stilbenoid-Derived Preclinical Candidates

The distinct physicochemical profile of DPVP—zero HBD, TPSA 31.35 Ų, LogP 3.27, and solubility limited to DMSO/methanol—defines a specific developability envelope for formulation scientists [2]. Compared to resveratrol (HBD = 3, TPSA 60.69 Ų), DPVP eliminates all phenolic hydroxyls, removing primary sites for Phase II conjugation (glucuronidation and sulfation) that limit resveratrol's oral bioavailability. This property makes DPVP a valuable comparator compound in cassette pharmacokinetic studies designed to quantify the impact of hydroxyl group elimination on metabolic stability, oral absorption, and tissue distribution of stilbenoid-based leads. Formulation approaches (e.g., nanoemulsions, solid dispersions) can be benchmarked using DPVP as a representative lipophilic, poorly water-soluble stilbazole.

Quote Request

Request a Quote for 4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.